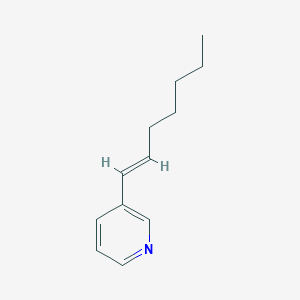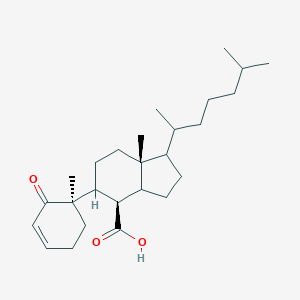
1-(1,5-Dimethylhexyl)-7a-methyl-5-(1-methyl-2-oxo-3-cyclohexen-1-yl)octahydro-1H-indene-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,5-Dimethylhexyl)-7a-methyl-5-(1-methyl-2-oxo-3-cyclohexen-1-yl)octahydro-1H-indene-4-carboxylic acid is a chemical compound that has attracted significant attention from the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 1-(1,5-Dimethylhexyl)-7a-methyl-5-(1-methyl-2-oxo-3-cyclohexen-1-yl)octahydro-1H-indene-4-carboxylic acid is not fully understood. However, it is believed to exert its effects by modulating various signaling pathways, including the NF-κB pathway and the MAPK pathway. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the expression of COX-2 and iNOS.
Biochemical and Physiological Effects
1-(1,5-Dimethylhexyl)-7a-methyl-5-(1-methyl-2-oxo-3-cyclohexen-1-yl)octahydro-1H-indene-4-carboxylic acid has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells and induce apoptosis. It has also been shown to have anti-inflammatory and analgesic effects. In addition, this compound has been shown to improve insulin sensitivity and glucose uptake in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(1,5-Dimethylhexyl)-7a-methyl-5-(1-methyl-2-oxo-3-cyclohexen-1-yl)octahydro-1H-indene-4-carboxylic acid in lab experiments is its potential therapeutic applications. This compound has been shown to have anti-inflammatory, analgesic, and anti-cancer properties, making it a promising candidate for drug development. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which may limit its availability and increase its cost.
Direcciones Futuras
There are several future directions for research on 1-(1,5-Dimethylhexyl)-7a-methyl-5-(1-methyl-2-oxo-3-cyclohexen-1-yl)octahydro-1H-indene-4-carboxylic acid. One area of research could focus on the development of more efficient and cost-effective synthesis methods. Another area of research could focus on the identification of the specific signaling pathways and molecular targets affected by this compound. Furthermore, research could be conducted to investigate the potential applications of this compound in the treatment of other diseases, such as neurodegenerative disorders.
Métodos De Síntesis
The synthesis of 1-(1,5-Dimethylhexyl)-7a-methyl-5-(1-methyl-2-oxo-3-cyclohexen-1-yl)octahydro-1H-indene-4-carboxylic acid involves several steps. The first step is the condensation of 2-cyclohexen-1-one with 1,5-dimethylhex-1-ene to form 1-(1,5-Dimethylhexyl)-2-cyclohexen-1-one. This intermediate is then reacted with methylmagnesium bromide to form 1-(1,5-Dimethylhexyl)-2-methylcyclohexanol. The final step involves the oxidation of 1-(1,5-Dimethylhexyl)-2-methylcyclohexanol to form 1-(1,5-Dimethylhexyl)-7a-methyl-5-(1-methyl-2-oxo-3-cyclohexen-1-yl)octahydro-1H-indene-4-carboxylic acid.
Aplicaciones Científicas De Investigación
1-(1,5-Dimethylhexyl)-7a-methyl-5-(1-methyl-2-oxo-3-cyclohexen-1-yl)octahydro-1H-indene-4-carboxylic acid has been studied extensively for its potential applications in various fields. In the pharmaceutical industry, this compound has been investigated for its anti-inflammatory and analgesic properties. It has also been shown to have potential applications in the treatment of various diseases, including cancer and diabetes. In addition, this compound has been studied for its potential use as a chiral auxiliary in asymmetric synthesis.
Propiedades
Fórmula molecular |
C26H42O3 |
|---|---|
Peso molecular |
402.6 g/mol |
Nombre IUPAC |
(4R,7aR)-7a-methyl-1-(6-methylheptan-2-yl)-5-[(1R)-1-methyl-2-oxocyclohex-3-en-1-yl]-1,2,3,3a,4,5,6,7-octahydroindene-4-carboxylic acid |
InChI |
InChI=1S/C26H42O3/c1-17(2)9-8-10-18(3)19-12-13-20-23(24(28)29)21(14-16-25(19,20)4)26(5)15-7-6-11-22(26)27/h6,11,17-21,23H,7-10,12-16H2,1-5H3,(H,28,29)/t18?,19?,20?,21?,23-,25-,26-/m1/s1 |
Clave InChI |
PPBLYMALQBCVFW-SOACNJDOSA-N |
SMILES isomérico |
CC(C)CCCC(C)C1CCC2[C@@]1(CCC([C@@H]2C(=O)O)[C@]3(CCC=CC3=O)C)C |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC(C2C(=O)O)C3(CCC=CC3=O)C)C |
SMILES canónico |
CC(C)CCCC(C)C1CCC2C1(CCC(C2C(=O)O)C3(CCC=CC3=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




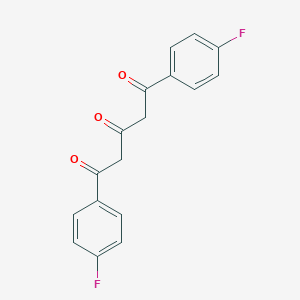
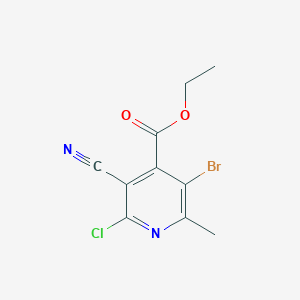
![Spiro(1-azatricyclo[3.3.1.1~3,7~]decane-6,2'-[1,3]-dithiolane)-2-ol](/img/structure/B289809.png)
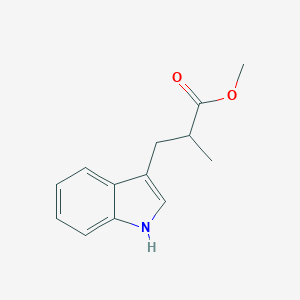
![1-[5-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)pyridin-3-yl]ethanone](/img/structure/B289811.png)
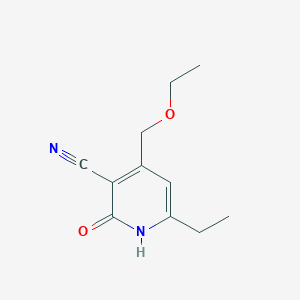
![4-(2-Oxa-3-azabicyclo[2.2.2]oct-5-en-3-ylmethyl)benzoic acid](/img/structure/B289814.png)
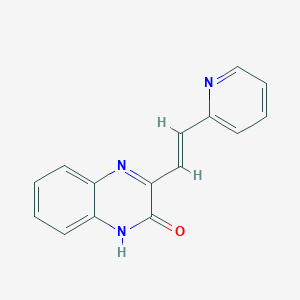
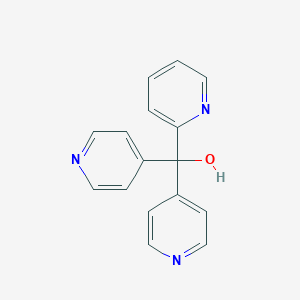

![7,8,9,10-Tetrahydrodibenzo[c,h]cinnoline](/img/structure/B289821.png)
![8,9-dihydro-7H-benzo[h]cyclopenta[c]cinnoline](/img/structure/B289822.png)
